molecular formula C14H17NO4 B4646951 methyl 4-methyl-3-[(tetrahydro-2-furanylcarbonyl)amino]benzoate

methyl 4-methyl-3-[(tetrahydro-2-furanylcarbonyl)amino]benzoate

Cat. No. B4646951
M. Wt: 263.29 g/mol
InChI Key: MRKDSDUQFMBHLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-methyl-3-[(tetrahydro-2-furanylcarbonyl)amino]benzoate, also known as MTFB, is a synthetic compound that has been widely used in scientific research due to its unique properties. MTFB is a derivative of benzoic acid, and its chemical structure consists of a benzene ring attached to a furan ring and an amide group.

Mechanism of Action

Methyl 4-methyl-3-[(tetrahydro-2-furanylcarbonyl)amino]benzoate exerts its effects through multiple mechanisms, including inhibition of enzyme activity, modulation of receptor function, and regulation of gene expression. It has been shown to bind to the active site of acetylcholinesterase and butyrylcholinesterase, leading to inhibition of their activity and an increase in the levels of acetylcholine and butyrylcholine in the synaptic cleft. methyl 4-methyl-3-[(tetrahydro-2-furanylcarbonyl)amino]benzoate has also been shown to modulate the function of nicotinic acetylcholine receptors, leading to changes in ion channel activity and neurotransmitter release.
Biochemical and Physiological Effects:
methyl 4-methyl-3-[(tetrahydro-2-furanylcarbonyl)amino]benzoate has been shown to have several biochemical and physiological effects, including antioxidant and anti-inflammatory properties. It has been shown to reduce oxidative stress and inflammation in various cell types, including neuronal cells and immune cells. methyl 4-methyl-3-[(tetrahydro-2-furanylcarbonyl)amino]benzoate has also been shown to modulate the expression of several genes involved in cellular signaling, metabolism, and cell cycle regulation.

Advantages and Limitations for Lab Experiments

Methyl 4-methyl-3-[(tetrahydro-2-furanylcarbonyl)amino]benzoate has several advantages for lab experiments, including its stability and solubility in water and organic solvents. It is also relatively easy to synthesize and purify, making it a cost-effective tool for scientific research. However, methyl 4-methyl-3-[(tetrahydro-2-furanylcarbonyl)amino]benzoate has some limitations, including its potential toxicity and the need for careful handling and storage.

Future Directions

Methyl 4-methyl-3-[(tetrahydro-2-furanylcarbonyl)amino]benzoate has the potential to be used in several future directions, including the development of new drugs for the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. It may also be used as a tool to investigate the role of cholinergic signaling in cancer progression and metastasis. Additionally, methyl 4-methyl-3-[(tetrahydro-2-furanylcarbonyl)amino]benzoate may be used to study the effects of oxidative stress and inflammation on aging and age-related diseases. Further research is needed to explore these potential applications of methyl 4-methyl-3-[(tetrahydro-2-furanylcarbonyl)amino]benzoate.

Scientific Research Applications

Methyl 4-methyl-3-[(tetrahydro-2-furanylcarbonyl)amino]benzoate has been extensively used in scientific research as a tool to investigate various biological processes and pathways. It has been shown to modulate the activity of several enzymes and receptors, including acetylcholinesterase, butyrylcholinesterase, and nicotinic acetylcholine receptors. methyl 4-methyl-3-[(tetrahydro-2-furanylcarbonyl)amino]benzoate has also been used to study the effects of oxidative stress and inflammation on cellular signaling pathways and gene expression.

properties

IUPAC Name

methyl 4-methyl-3-(oxolane-2-carbonylamino)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO4/c1-9-5-6-10(14(17)18-2)8-11(9)15-13(16)12-4-3-7-19-12/h5-6,8,12H,3-4,7H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRKDSDUQFMBHLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)OC)NC(=O)C2CCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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